molecular formula C16H22ClNO3S2 B4324574 N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide

Cat. No.: B4324574
M. Wt: 375.9 g/mol
InChI Key: OBMCFVPDTUPJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide, also known as ACTS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative and has been synthesized using various methods. ACTS has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide is not fully understood. However, it has been reported to modulate ion channels, including voltage-gated sodium channels and transient receptor potential channels. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been reported to activate transient receptor potential channels, which are involved in the regulation of calcium influx in neurons.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a decrease in the excitability of neurons. This compound has also been reported to activate transient receptor potential channels, which can lead to an increase in the intracellular calcium concentration in neurons. In addition, this compound has been shown to have potential neuroprotective effects, particularly in the context of ischemic stroke.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using various methods. This compound has also been reported to have potential applications in neuroscience research, particularly in the modulation of ion channels and neuroprotection. However, there are some limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on ion channels and neuronal function. In addition, this compound has not been extensively studied in vivo, and more research is needed to determine its potential therapeutic applications.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide. One direction is to further elucidate its mechanism of action, particularly in the modulation of ion channels and neuronal function. Another direction is to study its potential therapeutic applications, particularly in the context of neurological disorders such as ischemic stroke. In addition, more research is needed to determine the safety and efficacy of this compound in vivo. Overall, the study of this compound has the potential to contribute to our understanding of ion channel modulation and neuroprotection, and may have important implications for the development of new therapies for neurological disorders.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have modulatory effects on ion channels, including voltage-gated sodium channels and transient receptor potential channels. This compound has also been studied for its potential neuroprotective effects, particularly in the context of ischemic stroke.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S2/c17-14-1-2-15(22-14)23(19,20)18-3-4-21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-2,11-13,18H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMCFVPDTUPJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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